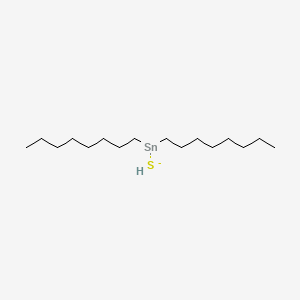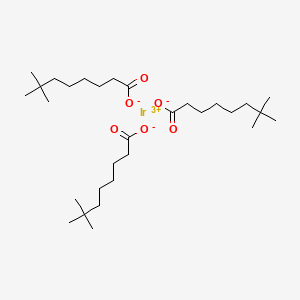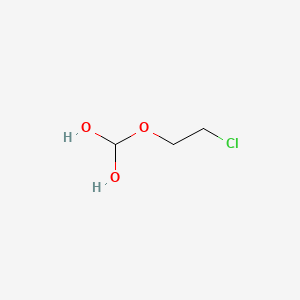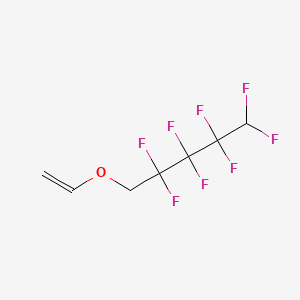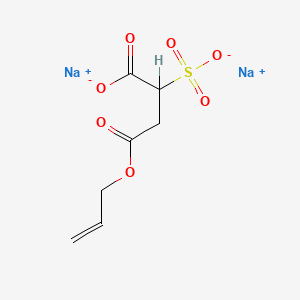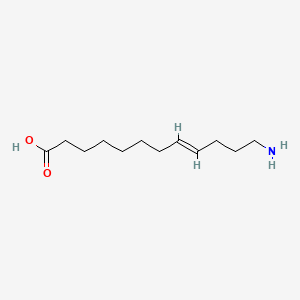
12-Aminoundec-8-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Aminoundec-8-enoic acid is an organic compound with the molecular formula C12H23NO2 It is a derivative of undecenoic acid, featuring an amino group at the 12th carbon and a double bond between the 8th and 9th carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-aminoundec-8-enoic acid typically involves the following steps:
Starting Material: The process begins with undecenoic acid, which is commercially available.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure the selective introduction of the amino group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 12-Aminoundec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or osmium tetroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Primary Amines: Resulting from the reduction of the amino group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
12-Aminoundec-8-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 12-aminoundec-8-enoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing their activity.
Pathways: The compound can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparación Con Compuestos Similares
Undecenoic Acid: Lacks the amino group but shares the same carbon chain length and double bond position.
12-Aminododecanoic Acid: Similar structure but lacks the double bond.
8-Aminooctanoic Acid: Shorter carbon chain with the amino group at a different position.
Propiedades
Número CAS |
70994-20-6 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
(E)-12-aminododec-8-enoic acid |
InChI |
InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3,5H,1-2,4,6-11,13H2,(H,14,15)/b5-3+ |
Clave InChI |
FMVVIUIXLUEFHM-HWKANZROSA-N |
SMILES isomérico |
C(CCCC(=O)O)CC/C=C/CCCN |
SMILES canónico |
C(CCCC(=O)O)CCC=CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


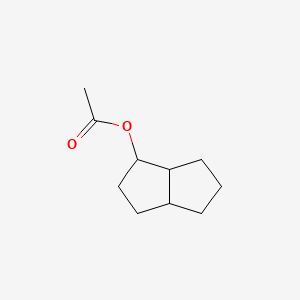
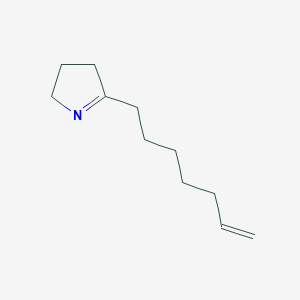
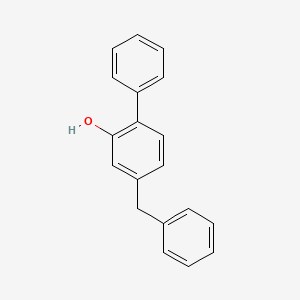
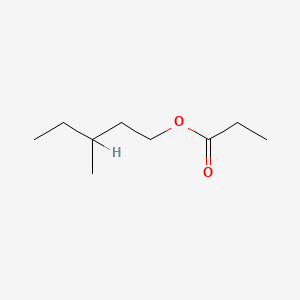
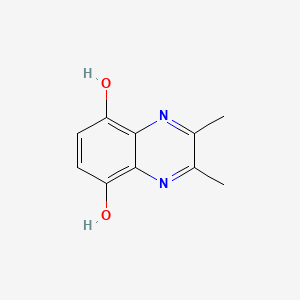
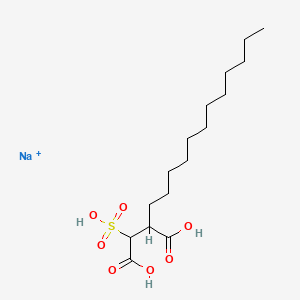
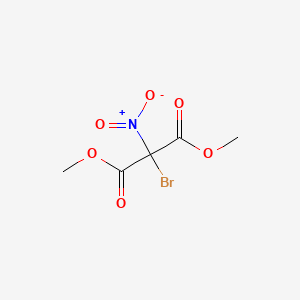
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
